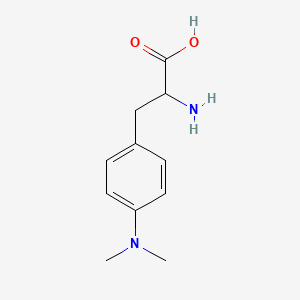

4-(Dimethylamino)phenylalanine

Description

4-(Dimethylamino)phenylalanine is a non-canonical amino acid derivative featuring a phenylalanine backbone with a dimethylamino (-N(CH₃)₂) substituent at the para position of the aromatic ring. This structural modification introduces significant electronic and steric effects, making it valuable in peptide engineering and materials science. The compound is synthesized via the Pfitzinger reaction, which involves condensing 4-(4-(dimethylamino)phenyl)but-3-en-2-one with substituted isatins under alkaline conditions to yield quinoline-4-carboxylic acid derivatives, as demonstrated in recent synthetic protocols . Additionally, chloromethyl-phenylalanine intermediates can react with dialkylamines to introduce N-substituted aminomethyl groups, enabling versatile applications in solid-phase peptide synthesis (SPPS) . The dimethylamino group enhances hydrophilicity and basicity, facilitating its use in studying peptide structure-activity relationships and as a building block for functionalized biomaterials .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEYFCOAPFGKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285570 | |

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-32-7, 7284-42-6 | |

| Record name | NSC230428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7284-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylalanine typically involves the introduction of a dimethylamino group to the phenylalanine molecule. One common method is the reductive amination of 4-nitrophenylalanine, followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide .

Industrial Production Methods: In industrial settings, the production of 4-(Dimethylamino)phenylalanine can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce this compound from glycerol. This method involves the expression of specific genes that facilitate the biosynthesis of the desired product .

Chemical Reactions Analysis

Maillard Reaction Participation

4-DMAPhe participates in Maillard reactions when heated with reducing sugars, forming advanced glycation end products (AGEs) and volatile flavor compounds. Key findings include:

-

Reactivity Comparison : 4-DMAPhe generates melanoidins (brown pigments) at a slower rate compared to unmodified phenylalanine due to steric and electronic effects of the dimethylamino group. Browning intensity (A<sub>420</sub>) increases with prolonged heating but remains lower than reactions with cysteine-containing systems .

-

Volatile Compound Formation : Thermal degradation of 4-DMAPhe produces aldehydes, ketones, and pyrazines. Quantitatively, its Maillard reaction intermediates yield 1.68 µg/mL of volatiles after 120 minutes at 100°C, significantly less than xylose-phenylalanine systems .

Table 1: Maillard Reaction Products of 4-DMAPhe

| Condition (Temperature/Time) | Major Products | Concentration (µg/mL) | Reference |

|---|---|---|---|

| 100°C, 80 min | Aldehydes | 0.92 | |

| 120°C, 120 min | Pyrazines | 0.45 |

Hydrolytic Stability

The dimethylamino group influences hydrolytic stability in biological matrices:

-

Plasma Stability : 4-DMAPhe derivatives (e.g., carbamates) exhibit species-dependent hydrolysis. In rat plasma, carbamate derivatives show a half-life (t<sub>1/2</sub>) of 0.4 hours due to esterase activity, while human plasma stability is markedly higher (t<sub>1/2</sub> = 14.6 hours) .

-

Stabilization Strategies : Addition of hydrolase inhibitors (e.g., PMSF) prevents degradation, confirming enzymatic hydrolysis mechanisms .

Peptide Bond Formation

4-DMAPhe undergoes standard peptide coupling reactions, though steric effects may alter kinetics:

-

Amidation : Coupling with activated esters (e.g., NHS esters) proceeds at 60–70% efficiency in DMF, lower than unmodified phenylalanine due to the bulky dimethylamino group .

-

Cyclodimerization : Under reflux conditions (170°C in ethylene glycol), 4-DMAPhe forms diketopiperazine (DKP) derivatives, confirmed by <sup>1</sup>H NMR (δ = 3.80 ppm for DKP protons) .

Table 2: Peptide Synthesis Conditions

| Reaction Type | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | EDC/HOBt | DMF | 65 | |

| Cyclodimerization | PCl<sub>5</sub> | Toluene | 29 |

Multi-Component Reactions (Ugi Reaction)

4-DMAPhe derivatives serve as substrates in Ugi reactions, enabling diastereoselective synthesis:

-

Diastereoselectivity : Reactions with tert-butyl isocyanide and L-valine in methanol yield products with 84:16 diastereomeric ratios (d.r.) at 20°C, improving to 90:10 at 50°C .

-

Kinetic Control : Higher temperatures (50–60°C) enhance conversion rates (>90%) but reduce isolated yields (48–57%) due to competing side reactions .

Protection/Deprotection Strategies

Synthetic routes often require temporary protection of functional groups:

-

Boc Protection : The α-amine group is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, achieving >90% yield .

-

Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups quantitatively under anhydrous conditions .

Pharmacokinetic Modifications

4-DMAPhe derivatives show altered pharmacokinetic profiles:

-

Blood-Brain Barrier Penetration : Carbamate derivatives achieve brain concentrations of 0.17 µM in rats despite rapid plasma clearance, highlighting efficient BBB traversal .

-

Efflux Transport : P-glycoprotein (P-gp) efflux ratios for 4-DMAPhe derivatives range from 1–3, indicating low susceptibility to transporter-mediated clearance .

Scientific Research Applications

1.1. Fluorescent Probes for Neurotransmitter Transporters

A notable application of DMAPhe derivatives is their use as fluorescent substrates to study neurotransmitter transporters, particularly the human serotonin transporter (hSERT). The compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been developed as a fluorescent analog that exhibits superior uptake in hSERT-expressing cells compared to other analogs. This property allows for real-time monitoring of serotonin transport, providing insights into the mechanistic properties of hSERT and facilitating high-throughput screening of potential antidepressants .

1.2. Synthesis of Chiral Catalysts

DMAPhe has been utilized in the synthesis of chiral catalysts through diastereoselective Ugi reactions. In these reactions, DMAPhe-based aldehydes react with amino acids and isocyanides to produce chiral compounds that can serve as nucleophilic catalysts. The ability to control stereochemistry during these reactions makes DMAPhe a valuable component in asymmetric synthesis .

2.1. Interaction with Amino Acids

Research has indicated that DMAPhe can form Schiff base compounds with various amino acids, leading to the exploration of their biological activities. These compounds have shown potential in biological applications, including antimicrobial and anti-inflammatory activities . The interaction between DMAPhe and amino acids can be characterized through infrared spectroscopy, which helps in understanding the structural properties of these complexes .

3.1. Structural Characteristics

The molecular structure of 4-(dimethylamino)phenylalanine includes a dimethylamino group attached to a phenylalanine backbone, which contributes to its unique chemical properties. The compound is classified as an amino acid zwitterion, which influences its solubility and reactivity in various chemical environments .

3.2. Spectroscopic Analysis

Characterization techniques such as infrared (IR) spectroscopy are crucial for analyzing the interactions between DMAPhe and other molecules. These techniques provide insights into functional groups and bonding characteristics, aiding in the development of new applications for DMAPhe derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylalanine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Dimethylamino)phenylalanine with structurally analogous para-substituted phenylalanine derivatives, highlighting key differences in synthesis, applications, and research findings.

Table 1: Comparative Analysis of Para-Substituted Phenylalanine Derivatives

Structural and Functional Differences

- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing the aromatic ring’s electron density, which enhances nucleophilic reactivity. This property is exploited in resin cements, where it improves polymerization efficiency compared to methacrylate-based systems . In contrast, electron-withdrawing groups like -NO₂ (4-Nitro-DL-phenylalanine) and -F (4-Fluoro-L-phenylalanine) reduce electron density, affecting peptide stability and interaction specificity .

- Hydrophobicity: 4-Methyl-phenylalanine exhibits moderate hydrophobicity, making it suitable for membrane-associated peptide domains . The dimethylamino derivative’s basicity increases water solubility, favoring applications in aqueous biochemical systems .

Biological Activity

4-(Dimethylamino)phenylalanine (DmpA) is a derivative of phenylalanine that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of DmpA's biological activity, including its receptor interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-(Dimethylamino)phenylalanine is characterized by the presence of two methyl groups attached to the amino group on the phenylalanine backbone. Its molecular formula is , and it exists as a zwitterion under physiological conditions . The structural modifications impart unique properties that influence its biological interactions.

Receptor Binding and Activity

Research has demonstrated that DmpA can significantly affect the binding affinities of various peptides to opioid receptors. For instance, substitution of phenylalanine residues in opioid peptides with DmpA has shown improved receptor-binding affinities. In one study, replacing Phe3 in enkephalin with DmpA resulted in analogs with comparable μ-receptor affinity but reduced δ-receptor affinity, indicating a shift in receptor selectivity .

Table 1: Receptor Binding Affinities of DmpA Substituted Peptides

| Peptide Analog | μ-Receptor Affinity | δ-Receptor Affinity | Notes |

|---|---|---|---|

| Enkephalin (ENK) | 1.0 (reference) | 1.0 (reference) | Baseline for comparison |

| DmpA-ENK (Phe3 replaced) | 0.83 | 0.08 | Improved μ-affinity |

| DmpA-ENK (Phe4 replaced) | 0.10 | 0.04 | Markedly reduced affinity |

Therapeutic Applications

DmpA's biological activity extends beyond opioid receptor interactions; it has potential applications in treating various inflammatory diseases due to its integrin inhibitory effects. Studies indicate that DmpA derivatives can inhibit α4 integrins, which are implicated in conditions such as rheumatoid arthritis and multiple sclerosis . This inhibition could provide therapeutic benefits by preventing cell adhesion processes that contribute to inflammation.

Case Study: Inhibition of α4 Integrins

In a study focusing on inflammatory diseases, a novel phenylalanine derivative was shown to effectively inhibit α4 integrin-mediated adhesion in vitro. This compound demonstrated significant efficacy in models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for similar inflammatory conditions .

Antimicrobial Activity

Moreover, DmpA has been explored for its antimicrobial properties. Research on antimicrobial peptides indicates that modifications like those seen in DmpA can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain analogs exhibit potent activity against multidrug-resistant strains .

Table 2: Antimicrobial Efficacy of DmpA Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| DmpA-Analog 1 | <0.03125 | Staphylococcus aureus |

| DmpA-Analog 2 | <0.125 | Escherichia coli |

| DmpA-Analog 3 | <0.25 | Klebsiella pneumoniae |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Dimethylamino)phenylalanine, and what key reaction parameters influence yield?

- Methodology : A common approach involves reacting dialkylamines (e.g., dimethylamine) with N-acetyl-4-chloromethyl phenylalanine ethyl ester under anhydrous conditions. The reaction typically employs dichloromethane or ether as solvents, with alkali catalysts (e.g., triethylamine) to facilitate nucleophilic substitution. Post-synthesis, hydrolysis in hydrochloric acid removes protecting groups, followed by Boc (tert-butoxycarbonyl) protection for peptide synthesis compatibility. Key parameters affecting yield include solvent polarity, reaction temperature (optimized at 25–40°C), and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Dimethylamino)phenylalanine, and what spectral markers distinguish it from structural analogs?

- Methodology : Fourier-transform infrared (FT-IR) spectroscopy identifies the dimethylamino group via N–H stretching vibrations (≈3300 cm⁻¹) and C–N bending (≈1350 cm⁻¹). Nuclear magnetic resonance (¹H NMR) reveals distinct dimethylamino proton signals at δ 2.8–3.1 ppm (singlet, 6H) and aromatic protons at δ 6.5–7.2 ppm. ¹³C NMR distinguishes the quaternary carbon adjacent to the dimethylamino group at ≈150 ppm. Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) .

Q. How does the dimethylamino substituent influence the physicochemical properties of phenylalanine derivatives in aqueous versus organic phases?

- Methodology : The dimethylamino group enhances hydrophilicity due to its basicity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or methanol). Conversely, the aromatic phenyl group retains lipophilicity, creating amphiphilic behavior. Partition coefficient (logP) studies show reduced hydrophobicity compared to unmodified phenylalanine. This duality enables applications in peptide design, where balanced solubility and membrane permeability are critical .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for peptides incorporating 4-(Dimethylamino)phenylalanine across different cell models?

- Methodology : Discrepancies often arise from variations in cell membrane composition, pH-dependent ionization of the dimethylamino group, or off-target interactions. To address this:

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track peptide uptake and localization.

- Perform dose-response assays across pH gradients (5.5–7.4) to assess protonation effects.

- Compare activity in wild-type vs. membrane transporter-deficient cell lines to identify uptake mechanisms .

Q. How can computational modeling optimize the regioselectivity of dimethylamino group introduction during solid-phase peptide synthesis?

- Methodology : Molecular docking and molecular dynamics (MD) simulations predict steric and electronic effects at potential substitution sites (e.g., para vs. meta positions). Density functional theory (DFT) calculations evaluate transition-state energies for alkylation reactions. For example, simulations of N-acetyl-4-chloromethyl phenylalanine ethyl ester with dimethylamine show higher reactivity at the para position due to reduced steric hindrance and favorable charge distribution .

Q. What analytical approaches differentiate between positional isomers in dimethylamino-substituted phenylalanine derivatives during purity assessment?

- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates para and meta isomers. 2D NMR techniques (e.g., HSQC, COSY) identify coupling patterns unique to each isomer. For example, para-substituted derivatives exhibit symmetric NOE correlations between aromatic protons, while meta isomers show asymmetric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.